Bandrowski's base

Immunology T-cell Priming Contact Dermatitis

Bandrowski's base (BB) is the definitive hapten for immunological research, uniquely priming naive human T-cells and exhibiting 10x greater sensitization potency than PPD (EC3 0.03% vs 0.14%). PPD cannot replicate BB's T-cell activation profile. Essential for accurate contact dermatitis sensitization assays, LLNA studies, and historical ceruloplasmin activity methods. Order 97% pure BB to ensure experimental validity.

Molecular Formula C18H18N6
Molecular Weight 318.4 g/mol
CAS No. 20048-27-5
Cat. No. B1216380
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameBandrowski's base
CAS20048-27-5
SynonymsBandrowski's base
N',N'-bis(4-aminophenyl)-2,5-diamino-1,4-quinonediimine
Molecular FormulaC18H18N6
Molecular Weight318.4 g/mol
Structural Identifiers
SMILESC1=CC(=CC=C1N)N=C2C=C(C(=NC3=CC=C(C=C3)N)C=C2N)N
InChIInChI=1S/C18H18N6/c19-11-1-5-13(6-2-11)23-17-9-16(22)18(10-15(17)21)24-14-7-3-12(20)4-8-14/h1-10H,19-22H2
InChIKeyKKJZEUXMWDXPAU-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 25 mg / 50 mg / 100 mg / 1 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





Bandrowski's Base (CAS 20048-27-5): Technical Specifications and Classification for Scientific Procurement


Bandrowski's base (CAS 20048-27-5) is a quinone imine derivative with the molecular formula C18H18N6 and a molecular weight of 318.38 g/mol, characterized by a distinctive dark brown crystalline appearance [1]. It is structurally defined as N,N′-(2,5-diamino-2,5-cyclohexadiene-1,4-diylidene)bis-1,4-benzenediamine, and is a trimer formed from the oxidative polymerization of p-phenylenediamine (PPD) [2]. This compound is notable for its basic properties, stemming from multiple amino groups that facilitate protonation and salt formation, enhancing its solubility in polar solvents . Its primary industrial relevance lies in its role in hair dyeing processes and as a subject in immunological and toxicological research due to its documented properties as an allergen and a suspected mutagen [1].

Bandrowski's Base (CAS 20048-27-5): Critical Limitations on Generic Substitution in Immunological and Analytical Applications


Generic substitution of Bandrowski's base with its precursor, p-phenylenediamine (PPD), or other related analogs is not scientifically valid due to profound functional divergence in biological systems. Specifically, Bandrowski's base and PPD exhibit distinct and non-overlapping immunogenic profiles. In vitro studies demonstrate that Bandrowski's base, but not PPD, stimulates primary T-cell responses in naive systems, activates pre-existing memory T-cells from both allergic and non-allergic donors, and can prime naive T-cells [1]. Furthermore, the compounds differ markedly in their sensitization potency, with Bandrowski's base being approximately 10 times more potent than PPD in a mouse local lymph node assay (EC3 values of 0.03% vs. 0.14%) [2]. These quantitative differences in T-cell activation and sensitization potential mean that substituting Bandrowski's base with PPD would yield fundamentally different and incomparable experimental outcomes, particularly in immunological research, toxicology, and assays designed to detect specific T-cell memory responses.

Bandrowski's Base (CAS 20048-27-5): Quantitative Differentiation Evidence for Scientific Selection


Immunological Specificity: Differential T-Cell Priming and Memory Response vs. p-Phenylenediamine

Bandrowski's base (BB) demonstrates a unique immunological property: it can prime naive human T-cells, whereas its precursor, p-phenylenediamine (PPD), fails to do so. In an in vitro T-cell priming assay using peripheral blood mononuclear cells from healthy donors, concentration-dependent (2.5-10 μM) BB-specific T-cell proliferative responses and cytokine secretion (IFNγ, IL-13) were detected from both naive (CD45RA+) and memory (CD45RO+) T-cells. In stark contrast, PPD-specific T-cells were not detected from either the memory or naive compartments under identical conditions [1]. Furthermore, T-cell clones generated from BB-responsive cultures responded exclusively to BB and not to PPD [2]. This demonstrates a critical functional divergence.

Immunology T-cell Priming Contact Dermatitis

Immunogenic Potency: Primary T-Cell Response in Murine Model vs. p-Phenylenediamine

In a murine model, Bandrowski's base (BB) is a potent immunogen that elicits a robust primary T-cell response, a property not shared by its parent compound, p-phenylenediamine (PPD). Spleen cells from mice exposed to BB exhibited significant proliferation upon ex vivo re-stimulation with BB, accompanied by high-level secretion of Th1 cytokines (IFN-γ, GM-CSF, and IL-2). In contrast, spleen cells from PPD-exposed or vehicle-exposed mice showed no significant proliferation upon stimulation with either compound [1]. This indicates that BB acts as a functional hapten, binding irreversibly to proteins and undergoing processing, a pathway that appears to be inefficient or absent for PPD in this model [1].

Immunology Sensitization Potency Hapten

Quantitative Sensitization Potency: 10-Fold Higher Potency vs. p-Phenylenediamine in Local Lymph Node Assay

Bandrowski's base (BB) is quantitatively a more potent skin sensitizer than its precursor, p-phenylenediamine (PPD). In a standard murine local lymph node assay (LLNA), a key regulatory test for assessing allergic contact dermatitis potential, BB was found to be approximately 10 times more potent. The EC3 value (the estimated concentration required to induce a 3-fold increase in lymph node cell proliferation) for BB was 0.03%, compared to 0.14% for PPD when considering molarity [1]. This significant difference in potency is a crucial differentiation point for toxicological studies and safety assessments.

Toxicology Skin Sensitization LLNA

Analytical Utility as a Substrate-Product System for Quantifying Peroxidase Activity

Bandrowski's base (BB) is the quantifiable product in a spectrophotometric assay for determining horseradish peroxidase (HRP) activity, utilizing its precursor p-phenylenediamine (PPD) as an electron donor. The HRP/H2O2-catalyzed oxidation of PPD yields BB, which can be directly quantified by monitoring its characteristic absorbance increase at 500 nm [1]. This indirect use of BB as the detection endpoint offers a distinct advantage over other common HRP substrates like ABTS (2,2'-azino-bis(3-ethylbenzothiazoline-6-sulfonate)). Because both PPD and H2O2 are permeable to POPC lipid bilayers, this BB-forming assay can be used to measure the activity of HRP encapsulated within liposomes. In contrast, the use of the impermeable substrate ABTS fails to detect intra-vesicular HRP, making the PPD/BB system uniquely suited for studying vesicle-entrapped enzymes [1].

Analytical Chemistry Enzymology Spectrophotometry

Bandrowski's Base (CAS 20048-27-5): Optimal Application Scenarios Based on Evidentiary Differentiation


Investigating Primary T-Cell Sensitization and Hapten Mechanisms in Contact Dermatitis

In immunological research, Bandrowski's base (BB) is the required reagent, not its precursor PPD, for studying the primary sensitization phase of allergic contact dermatitis. As demonstrated, BB uniquely primes naive human T-cells in vitro and stimulates a robust primary T-cell response in murine models, whereas PPD does not [1][2]. Therefore, studies aimed at understanding the initial events of T-cell activation by haptens, or developing in vitro models for predicting sensitization potential, must use BB to elicit the relevant immunological response. Substituting with PPD will result in a failure to activate naive T-cells and produce non-representative data.

Validating In Vivo Models of Chemical-Induced Allergy and Assessing Sensitization Potency

For toxicologists conducting in vivo studies, such as the local lymph node assay (LLNA), to assess the sensitization potency of hair dye components, Bandrowski's base is the key antigenic determinant. It is approximately 10 times more potent than its parent compound, PPD, with an EC3 of 0.03% compared to 0.14% [3]. Using PPD as a surrogate will underestimate the true sensitizing potential of the oxidative pathway, as BB is the actual immunogenic species formed in situ. Accurate safety assessment of PPD-based formulations necessitates the use of BB as a reference standard or test article to capture the relevant in vivo toxicity profile.

Developing Liposomal Bioassays for Monitoring Encapsulated Enzyme Activity and Leakage

In bioanalytical chemistry, the p-phenylenediamine/Bandrowski's base (PPD/BB) substrate-product system is ideally suited for assays requiring differentiation between intra-liposomal and extra-liposomal enzyme activity. The key advantage is that both substrate (PPD) and cofactor (H2O2) can cross the lipid bilayer to react with encapsulated HRP, forming the quantifiable product BB (measured at 500 nm). This is in contrast to impermeable substrates like ABTS, which cannot detect entrapped enzyme [4]. Researchers developing and validating liposomal drug delivery systems or biosensors can leverage this PPD/BB assay to quantitatively monitor vesicle integrity and HRP leakage over time, a critical quality control metric not achievable with standard colorimetric substrates.

Standardizing Historical Clinical Enzyme Assays (e.g., Ceruloplasmin)

For clinical chemistry laboratories or researchers seeking to replicate or reference historical assay methods, Bandrowski's base is an essential reference standard. The classic method for determining serum ceruloplasmin activity relied on the enzymatic oxidation of PPD to form Bandrowski's base, with its absorbance used for quantification. The assay was standardized using pure Bandrowski's base solutions to express activity in International Enzyme Units [5]. Procuring and utilizing Bandrowski's base is therefore necessary for any study requiring comparison to or replication of these historical ceruloplasmin assays, ensuring methodological continuity and data comparability across decades.

Technical Documentation Hub

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